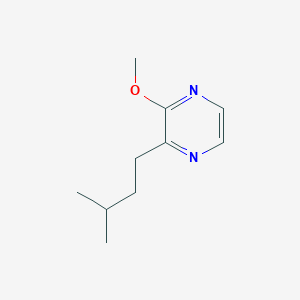

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate

概要

説明

スフィンゴシン-1-リン酸 (d20:1) は、長鎖塩基 C20 スフィンゴシンのリン酸化誘導体である双性イオン性スフィンゴ脂質です。アテローム性動脈硬化症、炎症、免疫、腫瘍形成、細胞増殖など、さまざまな生理学的および細胞プロセスにおいて重要な役割を果たします。 スフィンゴシン-1-リン酸 (d20:1) は、哺乳類の脳および心臓の発達において特に重要です .

準備方法

合成経路および反応条件

スフィンゴシン-1-リン酸 (d20:1) は、長鎖塩基 C20 スフィンゴシンのリン酸化によって合成できます。 このプロセスには、スフィンゴシンキナーゼ酵素の存在下でアデノシン三リン酸 (ATP) などのリン酸化剤の使用が含まれます 。反応条件は通常、反応の安定性と効率を確保するために、特定の pH と温度設定を備えた制御された環境を必要とします。

工業的製造方法

スフィンゴシン-1-リン酸 (d20:1) の工業的製造には、バイオリアクターを使用した大規模合成が含まれます。このプロセスには、スフィンゴシンキナーゼ酵素を発現する細胞の培養、それに続く化合物の抽出と精製が含まれます。 高度なクロマトグラフィー技術の使用により、高純度と収率が保証されます .

化学反応の分析

反応の種類

スフィンゴシン-1-リン酸 (d20:1) は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化誘導体の形成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、還元誘導体の形成につながります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物に応じて異なりますが、一般的には制御された温度と pH を必要とします .

生成される主な生成物

これらの反応から生成される主な生成物には、スフィンゴシン-1-リン酸 (d20:1) のさまざまな酸化、還元、および置換誘導体が含まれ、それらは異なる生物学的活性と用途を持っています .

科学研究への応用

スフィンゴシン-1-リン酸 (d20:1) は、次のような多くの科学研究への応用があります。

科学的研究の応用

Sphingosine-1-phosphate (d20:1) has numerous scientific research applications, including:

作用機序

スフィンゴシン-1-リン酸 (d20:1) は、スフィンゴシン-1-リン酸受容体 2 (S1P2) の部分アゴニストとして作用することで効果を発揮します。それは、スフィンゴシン-1-リン酸 (d18:1) 媒介シクロオキシゲナーゼ 2 (COX2) 誘導を阻害する能力があります。 S1P シグナル伝達経路のこのモジュレーションは、炎症や腫瘍形成を含むさまざまな細胞プロセスに影響を与えます .

類似の化合物との比較

類似の化合物

スフィンゴシン-1-リン酸 (d181): 類似の生理学的プロセスに関与する、18 炭素の長鎖塩基長を持つよく研究されているスフィンゴ脂質です.

スフィンゴシン-1-リン酸 (d161): 16 炭素の長鎖塩基長を持つ別のスフィンゴ脂質で、細胞シグナル伝達における役割で知られています.

独自性

スフィンゴシン-1-リン酸 (d20:1) は、スフィンゴシン-1-リン酸シグナル伝達の内因性モジュレーターとして作用することを可能にする、20 炭素の長鎖塩基長が特徴です。 S1P2 受容体における部分アゴニズムと COX2 誘導を阻害する能力により、他のスフィンゴ脂質とは異なります .

類似化合物との比較

Similar Compounds

Sphingosine-1-phosphate (d181): A well-studied sphingolipid with an 18-carbon long-chain base length, involved in similar physiological processes.

Sphingosine-1-phosphate (d161): Another sphingolipid with a 16-carbon long-chain base length, known for its role in cell signaling.

Uniqueness

Sphingosine-1-phosphate (d20:1) is unique due to its 20-carbon long-chain base length, which allows it to act as an endogenous modulator of sphingosine-1-phosphate signaling. Its partial agonism at the S1P2 receptor and ability to inhibit COX2 induction make it distinct from other sphingolipids .

特性

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWWSOTAGQJFW-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677069 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799812-75-2 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?

A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []

Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?

A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。